3-(6-Formylpyridin-2-yl)benzonitrile

Overview

Description

- Chemical Name : 3-(6-Formylpyridin-2-yl)benzonitrile

- Molecular Formula : C<sub>13</sub>H<sub>8</sub>N<sub>2</sub>O

- Molecular Weight : 208.22 g/mol

- CAS Number : 834884-80-9

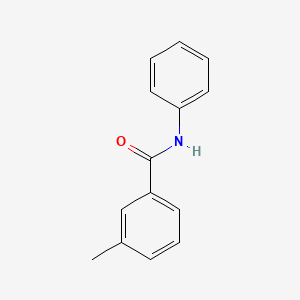

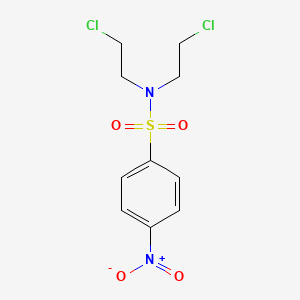

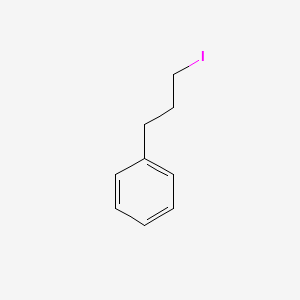

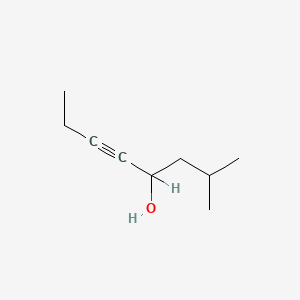

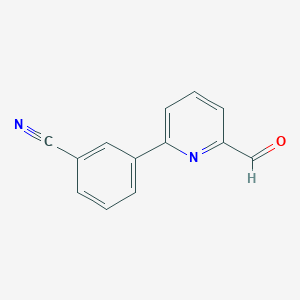

- Structure :

- Physical Properties :

- Melting Point : 167-171 °C (lit.)

- Boiling Point : 391.9±37.0 °C (Predicted)

- Density : 1.25±0.1 g/cm<sup>3</sup> (Predicted)

- pKa : 2.70±0.10 (Predicted)

Synthesis Analysis

- Unfortunately, I couldn’t find specific details on the synthesis of this compound. Further research would be needed.

Chemical Reactions Analysis

- No specific reactions were found in the available data. Additional literature search may reveal more insights.

Scientific Research Applications

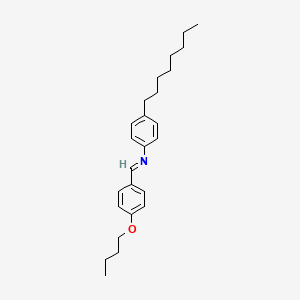

Liquid Crystalline Behavior and Photophysical Properties

A series of luminescent compounds, related to "3-(6-Formylpyridin-2-yl)benzonitrile" through their structural motifs, exhibit significant liquid crystalline behavior. These compounds, with bent-core structures and varying alkoxy chain lengths, show potential as mesogens. They possess non-conventional H-bond interactions and emit blue light, making them suitable for optoelectronic applications. Their electrochemical study revealed promising band gaps, suggesting their utility in light-emitting devices (Ahipa et al., 2014).

Catalysis and Synthetic Chemistry

In synthetic chemistry, compounds structurally related to "3-(6-Formylpyridin-2-yl)benzonitrile" have been explored for their catalytic properties. For instance, the selective C–H cyanation of 2-phenylpyridine catalyzed by CuBr has been thoroughly studied, providing insights into the mechanistic pathways of such transformations. These findings are crucial for developing efficient synthetic routes for related compounds (Zhou et al., 2017).

Photophysical and Nonlinear Optical Properties

Research has also focused on the photophysical and nonlinear optical properties of platinum complexes with ligands related to "3-(6-Formylpyridin-2-yl)benzonitrile." These studies highlight the potential of such complexes in materials science, especially for applications requiring broadband nonlinear absorbing materials (Sun et al., 2010).

Advanced Material Fabrication

Another area of application includes the fabrication of layer-by-layer films based on terpyridine-modified multiwalled carbon nanotubes (MWCNTs) and ruthenium ions. This novel approach to material modification has implications for the development of advanced materials with enhanced optoelectronic properties (Pan et al., 2010).

Biological Activity Studies

Moreover, certain derivatives of "3-(6-Formylpyridin-2-yl)benzonitrile" have been synthesized and evaluated for their biological activities, including antimicrobial and antioxidant effects. These studies contribute to the broader search for new compounds with potential therapeutic applications (Kavitha & Reddy, 2016).

Safety And Hazards

- Hazard Statements :

- Toxic if swallowed (H301)

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)

- May cause respiratory irritation (H335)

- Precautionary Statements :

- Avoid breathing dust/fume/gas/mist/vapors/spray.

- Wash skin thoroughly after handling.

- Do not eat, drink, or smoke when using this product.

- Use only outdoors or in a well-ventilated area.

- Wear protective gloves/eye protection/face protection.

- In case of ingestion, seek medical attention.

- If skin or eye irritation occurs, seek medical advice.

- Store in a well-ventilated place and keep the container tightly closed.

Future Directions

- Research avenues for this compound could include:

- Investigating its potential applications in pharmaceuticals, materials science, or organic synthesis.

- Exploring its reactivity with other compounds.

- Assessing its biological activity or pharmacological properties.

Remember that this analysis is based on available data, and further research may yield additional insights. If you need more specific information, consider consulting scientific literature or experts in the field. 🌟

properties

IUPAC Name |

3-(6-formylpyridin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)15-13/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBBRGAVNLQEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CC(=N2)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364052 | |

| Record name | 3-(6-Formylpyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Formylpyridin-2-yl)benzonitrile | |

CAS RN |

834884-80-9 | |

| Record name | Benzonitrile, 3-(6-formyl-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-Formylpyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-Formylpyridin-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.